2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
Description
This compound features a pteridin-2,4-dione core substituted with a 4-chlorobenzyl group at position 3 and an N-(2-ethylphenyl)acetamide side chain. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive acetamide derivatives reported in literature, such as anticonvulsants and kinase inhibitors .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-2-16-5-3-4-6-18(16)27-19(30)14-28-21-20(25-11-12-26-21)22(31)29(23(28)32)13-15-7-9-17(24)10-8-15/h3-12H,2,13-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVUVOUNUPOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ()
- Structure : Shares the 4-chlorobenzyl and acetamide groups but incorporates a 4-methoxyphenyl and allylacetamido moiety.
- The allyl group may introduce reactivity (e.g., via Michael addition) absent in the target compound.
- Synthesis : Prepared via a multicomponent reaction (4-chlorophenyl isocyanide, allylamine, acetic acid), yielding 80% product .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Structure : Quinazoline-dione core replaces the pteridin-dione, with a dichlorophenylmethyl group.
- Quinazoline-dione’s planar structure may enhance π-π stacking compared to the pteridin system.
- Synthesis : Carbodiimide-mediated coupling of 2-(2,4-dioxoquinazolin-3-yl)acetic acid with 2-chloro-N-(2,4-dichlorobenzyl)acetamide .
5-FU Derivatives (L1 and L2, )
- Structure : 5-Fluorouracil (5-FU) linked to pyridylacetamide.
- Key Differences : The pyridyl group introduces basicity and metal-coordination ability (e.g., ruthenium complexes in ), unlike the target’s ethylphenyl. The 5-FU moiety confers antimetabolite activity, suggesting divergent therapeutic applications .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
